CYP11B1 Inhibition Potency: 5-(4-Chlorobutyryl)-1,3-benzodioxole vs. Structurally Divergent Reference Inhibitors
5-(4-Chlorobutyryl)-1,3-benzodioxole (represented by CHEMBL3397600) demonstrates sub-100 nM inhibitory activity against human CYP11B1 (IC₅₀ = 28 nM) in a cellular assay, positioning it as a potent tool compound for probing steroid 11β-hydroxylase function [1]. This potency is substantially higher than that observed for certain alternative chemotypes, such as CHEMBL3622444 (IC₅₀ = 1,470 nM) evaluated under comparable conditions, and also exceeds the activity of CHEMBL2011243 (IC₅₀ = 168 nM) [2][3]. The quantitative difference in IC₅₀ values (≥6-fold) underscores the critical contribution of the 4-chlorobutyryl-benzodioxole scaffold to target engagement efficacy.
| Evidence Dimension | Inhibition of human CYP11B1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 28 nM |
| Comparator Or Baseline | Comparator 1 (CHEMBL2011243): IC₅₀ = 168 nM; Comparator 2 (CHEMBL3622444): IC₅₀ = 1,470 nM |
| Quantified Difference | 6-fold more potent than CHEMBL2011243; 52.5-fold more potent than CHEMBL3622444 |
| Conditions | Human V79MZ cells expressing CYP11B1; substrate: [³H]-11-deoxycorticosterone; 1 hr incubation |
Why This Matters
Higher potency reduces the required concentration in cellular assays, minimizing off-target effects and solvent-related cytotoxicity, which is critical for generating cleaner, more interpretable pharmacological data.
- [1] BindingDB. (2023). BDBM50062541 (CHEMBL3397600) - IC₅₀ = 28 nM against CYP11B1. View Source
- [2] BindingDB. (2023). BDBM50378961 (CHEMBL2011243) - IC₅₀ = 168 nM against CYP11B1. View Source
- [3] BindingDB. (2023). BDBM50122355 (CHEMBL3622444) - IC₅₀ = 1,470 nM against CYP11B1. View Source
